4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
CAS No.: 59320-14-8
Cat. No.: VC2000553
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid - 59320-14-8](/images/structure/VC2000553.png)
Specification
CAS No. | 59320-14-8 |
---|---|
Molecular Formula | C9H10N2O5 |
Molecular Weight | 226.19 g/mol |
IUPAC Name | 4-(2-hydroxyethylamino)-3-nitrobenzoic acid |
Standard InChI | InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14) |
Standard InChI Key | KRTQQHYYZBCHED-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is an organic compound characterized by a benzoic acid core with two functional group substitutions: a nitro group at the 3-position and a 2-hydroxyethylamino group at the 4-position. This compound is identified by the CAS Registry Number 59320-14-8 . The compound has several synonyms in scientific literature and commercial catalogs, including:
-
4-(2-hydroxyethylamino)-3-nitrobenzoic acid
-
4-((2-Hydroxyethyl)amino)-3-nitrobenzoic acid
Structural Composition and Molecular Properties
The molecular formula of the compound is C₉H₁₀N₂O₅ with a calculated molecular weight of 226.19 g/mol . The structure contains multiple functional groups that contribute to its chemical behavior and reactivity profile. Table 1 summarizes the key molecular and structural properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid.
Table 1: Molecular and Structural Properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₀N₂O₅ | |
Molecular Weight | 226.19 g/mol | |
CAS Number | 59320-14-8 | |
IUPAC Name | 4-(2-hydroxyethylamino)-3-nitrobenzoic acid | |
InChI | InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14) | |
InChIKey | KRTQQHYYZBCHED-UHFFFAOYSA-N | |
SMILES | C1=CC(=C(C=C1C(=O)O)N+[O-])NCCO |
The structural characteristics include a benzoic acid backbone with a carboxylic acid group, a nitro group at position 3, and a 2-hydroxyethylamino substituent at position 4 . This arrangement of functional groups creates a molecule with multiple potential hydrogen bonding sites and electronic characteristics that influence its physical and chemical properties.
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid are determined by its molecular structure and functional groups. Based on the available data, several key properties have been computed and experimentally determined, as summarized in Table 2.
Table 2: Physicochemical Properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Structural Characteristics and Bonding
The structural arrangement of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid contributes significantly to its chemical behavior. The presence of both electron-withdrawing (nitro and carboxylic acid) and electron-donating (amino) groups on the benzene ring creates an interesting electronic distribution that affects reactivity .
The compound features:
-
A planar aromatic ring system
-
A nitro group that withdraws electron density from the ring
-
An amino group with a hydroxyethyl substituent that can donate electrons
-
A carboxylic acid group capable of hydrogen bonding and acid-base reactions
This structural arrangement gives the molecule potential for both intermolecular and intramolecular hydrogen bonding, similar to what has been observed in related compounds such as ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, which demonstrates an intramolecular hydrogen bond creating an S(6) ring motif .
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid typically requires purification procedures such as recrystallization or column chromatography. Characterization of the pure compound can be performed using standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry (MS)
-
Elemental analysis
-
X-ray crystallography (for solid-state structural confirmation)
Commercial sources report purities of approximately 97% for research-grade material , indicating the feasibility of obtaining high-purity samples of this compound.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid exist, with modifications to the core structure or functional groups. These related compounds provide insight into the structural-activity relationships and potential applications of this class of molecules. Table 3 highlights key structural analogs found in the literature.
Table 3: Structural Analogs of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Chemical Relationship to Other Compounds
The compound 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid shares structural similarities with various classes of compounds including:
-
Nitrobenzoic acids, which have applications in organic synthesis, pharmaceutical development, and material science
-
Amino acid derivatives, as it contains an amino group and a carboxylic acid functionality
-
Quinone precursors, as the nitro group can potentially be reduced to an amino group, which could lead to quinone formation under appropriate conditions
These structural relationships highlight the potential versatility of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid as a building block in organic synthesis and materials development.
Research Findings and Future Directions
Current Research Status
-
A study on the reactions of 2,2′-iminodiethanol with chloronitrobenzenes, including 4-chloro-3-nitrobenzoic acid, demonstrated the formation of 4-(bis-2-hydroxyethylamino)-compounds, suggesting similar reaction pathways may be applicable to the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid .
-
Research on ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, the ethyl ester derivative, revealed interesting structural characteristics including intramolecular hydrogen bonding that creates an S(6) ring motif . Similar structural features may be present in 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid.
Future Research Directions
Based on the structural features and limited available research, several promising future research directions can be identified:
-
Detailed Structural Analysis: Comprehensive crystallographic studies to elucidate the solid-state structure and hydrogen bonding patterns.
-
Reactivity Studies: Investigation of the reactivity of the various functional groups under different conditions to assess synthetic utility.
-
Biological Activity Screening: Evaluation of potential biological activities, particularly given the structural similarity to compounds with documented biological effects.
-
Material Science Applications: Exploration of applications in materials science, potentially leveraging the compound's electronic properties and functional groups for the development of sensors or other functional materials.
-
Coordination Chemistry: Studies on metal complex formation and the potential applications of such complexes in catalysis or materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume